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Benzamide, N,N-dibutyl-4-chloro-

Cat. No.: B3844996
CAS No.: 7461-43-0
M. Wt: 267.79 g/mol
InChI Key: HBSQBZKONFNLBZ-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives in Contemporary Organic Chemistry

Benzamides are a class of organic compounds derived from benzoic acid and ammonia (B1221849) or amines. nih.gov The fundamental benzamide structure is a versatile scaffold, and its derivatives form the basis for a vast array of molecules with significant applications, particularly in medicinal chemistry and materials science. nih.gov The amide bond formation is one of the most fundamental reactions in organic chemistry, and numerous methods have been developed for the synthesis of benzamide derivatives. researchgate.net A common method involves the reaction of an activated carboxylic acid, such as a benzoyl chloride, with an appropriate amine. researchgate.net

The "benzanilide" core, found in N-substituted benzamides, is often referred to as a "privileged structure" in medicinal chemistry. researchgate.net This term describes a molecular framework that is capable of binding to multiple biological targets, thus appearing in a range of biologically active compounds. Researchers have synthesized and evaluated various N-substituted benzamide derivatives for their potential as antitumor and anti-inflammatory agents, among other therapeutic applications. researchgate.net

Significance and Research Context of Halogenated Benzamides

The introduction of halogen atoms—such as chlorine, fluorine, or bromine—onto a molecular scaffold is a common and powerful strategy in chemical and pharmaceutical research. Halogenation can significantly alter a molecule's physical and chemical properties, including its lipophilicity (ability to dissolve in fats and lipids), metabolic stability, and binding affinity to biological targets. Increasing a compound's lipophilicity can enhance its ability to permeate biological membranes. nih.gov

In the context of benzamides, halogenation has been explored to modulate biological activity. For instance, the presence of a chlorine atom, as seen in N,N-Dibutyl-4-chlorobenzamide, can influence the electronic properties of the benzene (B151609) ring and provide an additional point of interaction for binding to target proteins. Studies on related compounds, such as N-Butyl-4-chlorobenzamide, have contributed to the understanding of how these molecules arrange themselves in solid-state crystal structures, which is crucial for designing new materials and pharmaceuticals. researchgate.net Research into other chlorinated benzamide derivatives, like N-(2-aminoethyl)-4-chlorobenzamide, has identified potent inhibitors of enzymes such as monoamine oxidase-B (MAO-B), highlighting the therapeutic potential of this class of compounds. sigmaaldrich.com

Scope and Academic Relevance of N,N-Dibutyl-4-chlorobenzamide Studies

Direct and extensive academic studies focusing exclusively on N,N-Dibutyl-4-chlorobenzamide are limited. However, its significance is inferred from its structural characteristics and the well-established importance of related compounds. Its presence in chemical databases and commercial availability from suppliers of rare and unique chemicals suggests its use in early-stage discovery research. nih.govwikipedia.org

One of the most relevant areas of research for N,N-disubstituted benzamides is in the field of insect repellents. The widely used insect repellent DEET is N,N-Diethyl-m-toluamide, a structurally similar N,N-dialkylbenzamide. biorxiv.org This structural parallel suggests that N,N-Dibutyl-4-chlorobenzamide could be a candidate for screening as a potential insect repellent. Research in this area continually seeks new compounds that may offer advantages over existing options.

Furthermore, as a halogenated N,N-disubstituted benzamide, the compound serves as a valuable intermediate in organic synthesis. It can be used as a building block to create more complex molecules, leveraging the reactivity of the chlorinated benzene ring and the amide functionality. Its well-defined chemical properties, available through public databases, provide a foundation for its inclusion in synthetic and medicinal chemistry research programs.

Chemical Compound Data

Below are tables detailing the identifiers and computed properties for the chemical compounds discussed in this article.

Interactive Table: Compound Identifiers

Compound NameIUPAC NameCAS NumberMolecular Formula
N,N-Dibutyl-4-chlorobenzamide N,N-dibutyl-4-chlorobenzamide7461-43-0C15H22ClNO
Benzamide Benzamide55-21-0C7H7NO
N-Butyl-4-chlorobenzamide N-butyl-4-chlorobenzamide35235-94-4C11H14ClNO
DEET N,N-Diethyl-3-methylbenzamide134-62-3C12H17NO
N-(2-aminoethyl)-4-chlorobenzamide N-(2-aminoethyl)-4-chlorobenzamide133249-19-3C9H11ClN2O

Interactive Table: Computed Physical and Chemical Properties of N,N-Dibutyl-4-chlorobenzamide

PropertyValueSource
Molecular Weight 267.79 g/mol PubChem nih.gov
XLogP3-AA (Lipophilicity) 4.5PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 1PubChem nih.gov
Rotatable Bond Count 8PubChem nih.gov
Exact Mass 267.1389920 DaPubChem nih.gov
Topological Polar Surface Area 20.3 ŲPubChem nih.gov
Heavy Atom Count 18PubChem nih.gov
Formal Charge 0PubChem nih.gov
Complexity 229PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22ClNO B3844996 Benzamide, N,N-dibutyl-4-chloro- CAS No. 7461-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibutyl-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(16)10-8-13/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSQBZKONFNLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323849
Record name Benzamide, N,N-dibutyl-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-43-0
Record name NSC404995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N,N-dibutyl-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Dibutyl 4 Chlorobenzamide

Strategies for Benzamide (B126) Core Formation

The construction of the N,N-dibutyl-4-chlorobenzamide molecule fundamentally relies on the creation of an amide bond between a 4-chlorobenzoyl moiety and a dibutylamine (B89481) fragment. This can be accomplished through direct amidation or via coupling reactions involving activated precursors.

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide and water. While this is a straightforward approach, it often requires high temperatures and the removal of water to drive the equilibrium towards the product. The direct reaction of 4-chlorobenzoic acid with dibutylamine can be facilitated by catalysts. For instance, boric acid has been shown to be an effective catalyst for the amidation of benzoic acids with various amines. researchgate.netwalisongo.ac.id This method is valued for its simplicity and the ready availability of the catalyst. researchgate.net Group (IV) metal complexes, such as those of titanium, zirconium, and hafnium, also catalyze the direct amidation of carboxylic acids under mild conditions, offering good to excellent yields. diva-portal.org Niobium pentoxide (Nb2O5) has also been identified as a highly effective and reusable heterogeneous Lewis acid catalyst for the direct amidation of carboxylic acids, even with less reactive amines. researchgate.net

Another approach to amidation involves the rearrangement of nitrile imines, which can be generated from N-2-nitrophenyl hydrazonyl bromides. This method has proven to be widely applicable for synthesizing primary, secondary, and tertiary amides. nih.gov

To achieve milder reaction conditions and higher yields, 4-chlorobenzoic acid is often converted into a more reactive derivative, such as an acyl chloride. The classic Schotten-Baumann reaction involves the treatment of 4-chlorobenzoyl chloride with dibutylamine, typically in the presence of a base to neutralize the hydrochloric acid formed. diva-portal.org This is a widely used and efficient method for forming amide bonds.

Alternatively, coupling reagents can be employed to facilitate the reaction between the carboxylic acid and the amine. Reagents like N,N'-carbonyldiimidazole (CDI) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. diva-portal.org The Mitsunobu reaction offers another pathway, where a mixture of triphenylphosphine (B44618) and an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD), is used to promote the condensation of a carboxylic acid and an amine. nih.gov This method has been successfully applied to the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.gov

Copper-catalyzed coupling reactions have also been developed, particularly for the amination of chlorobenzoic acids. nih.govnih.gov While these methods often focus on the formation of N-aryl anthranilic acids, the principles can be adapted for the synthesis of N-alkyl amides. nih.govnih.gov

N-Alkylation Approaches for Dibutyl Substitution

The introduction of the two butyl groups on the amide nitrogen can be achieved either by starting with dibutylamine or by a stepwise N-alkylation of a primary or secondary amide.

The most direct route to N,N-dibutyl-4-chlorobenzamide involves the use of dibutylamine as the amine component in the amidation or coupling reactions described in section 2.1. This one-step approach is generally efficient and avoids the need for subsequent alkylation steps. For example, reacting 4-chlorobenzoyl chloride with dibutylamine directly yields the desired product. A patented process describes a single-pot method for preparing N,N-disubstituted carboxamides by reacting a carboxylic acid with a di-substituted carbamoyl (B1232498) chloride in the presence of an organic tertiary base. google.com

The efficiency of the synthesis of N,N-dibutyl-4-chlorobenzamide is highly dependent on the optimization of reaction conditions and the choice of catalyst.

For direct amidation reactions, the choice of catalyst is critical. Boric acid catalysis offers a simple, solvent-free procedure. researchgate.net Group (IV) metal catalysts like ZrCl4 and HfCl4 have shown high efficacy. diva-portal.org The catalytic activity can be influenced by factors such as the presence of water and the electronic properties of the substrates. diva-portal.org For instance, the hydrolytic stability of titanium catalysts can be enhanced by the presence of benzoic acid. diva-portal.org Niobium pentoxide has demonstrated high yields and reusability in the amidation of various carboxylic acids and amines. researchgate.net

In coupling reactions, the choice of coupling agent and base is important. For reactions involving acyl chlorides, a non-nucleophilic base is preferred to avoid side reactions. In Mitsunobu reactions, the solvent, temperature, and stoichiometry of the reagents need to be carefully controlled to optimize the yield and facilitate purification. nih.gov

Copper-catalyzed amination reactions have been optimized by studying the effects of different copper sources (e.g., Cu/Cu2O), solvents (e.g., n-butanol, 2-ethoxyethanol), and bases (e.g., potassium carbonate). nih.gov Similarly, palladium-catalyzed amination has been shown to be effective for aryl chlorides with free carboxylic acid groups. nih.gov

For N-alkylation of amides, various catalytic systems have been developed. Ruthenium catalysts, such as RuCl2(PPh3)3, have been used for the N-alkylation of amides with alcohols, although this typically leads to mono-alkylation. oup.com Copper, iridium, and palladium catalysts are also employed for N-alkylation using alkyl halides. stackexchange.com The choice of a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is often necessary to deprotonate the amide and facilitate nucleophilic attack. stackexchange.comresearchgate.net

Table 1: Comparison of Catalytic Systems for Amidation

Catalyst System Precursors Typical Conditions Advantages
Boric Acid researchgate.netwalisongo.ac.id Carboxylic Acid, Amine Heat, solvent-free Simple, readily available catalyst, green. researchgate.netwalisongo.ac.id
Group (IV) Metals (Ti, Zr, Hf) diva-portal.org Carboxylic Acid, Amine Mild conditions Good to excellent yields. diva-portal.org
Niobium Pentoxide (Nb2O5) researchgate.net Carboxylic Acid, Amine Reflux High yield, reusable catalyst. researchgate.net
Copper/Ligand nih.govnih.gov Aryl Halide, Amine Base, elevated temperature High regioselectivity, tolerates various functional groups. nih.govnih.gov
Palladium/Ligand nih.gov Aryl Halide, Amine Base, elevated temperature Effective for aryl chlorides with free carboxylic acid groups. nih.gov

Green Chemistry Principles in Synthesis of N,N-Dibutyl-4-chlorobenzamide

Applying green chemistry principles to the synthesis of N,N-dibutyl-4-chlorobenzamide involves selecting routes that are more atom-economical, use less hazardous substances, and are more energy-efficient.

Direct catalytic amidation is inherently greener than methods that require stoichiometric activating agents, as it often generates water as the only byproduct. walisongo.ac.id Boric acid-catalyzed amidation is a prime example of a green method due to its catalytic nature and the potential for solvent-free conditions. walisongo.ac.id The use of heterogeneous catalysts like Nb2O5 is also advantageous as it allows for easy separation and reuse of the catalyst, minimizing waste. researchgate.net

The Gabriel synthesis, a classic method for preparing primary amines, has been modified to improve its atom economy by enabling the recovery and reuse of phthalyl coproducts. rsc.org While not directly a synthesis of the target molecule, the principles of designing cyclic synthetic procedures to maximize atom economy are relevant. rsc.org

The use of alcohols as alkylating agents in the presence of a catalyst is considered a greener alternative to alkyl halides, as it avoids the formation of halide waste. oup.com Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like dimethyl carbonate (DMC) can significantly improve the environmental profile of the synthesis. organic-chemistry.org

Evaluating synthetic routes using green chemistry metrics, such as atom economy, reaction mass efficiency, and process mass intensity, can provide a quantitative assessment of their environmental impact. walisongo.ac.id For instance, a comparative study of amide-forming reactions identified the boric acid route as the greenest method due to its catalytic nature and the generation of water as the sole byproduct. walisongo.ac.id

Comparative Analysis of Synthetic Pathways

The first major pathway involves the use of 4-chlorobenzoyl chloride as a starting material. This acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by dibutylamine. This method, often performed under Schotten-Baumann conditions, is characterized by its rapid reaction rates and typically high yields. fishersci.itorganic-chemistry.orgwikipedia.orgiitk.ac.in The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct, which in turn drives the reaction to completion. fishersci.itorganic-chemistry.org The reaction can be performed at room temperature, and the workup procedure is often straightforward, involving extraction and purification to remove the base and any unreacted starting materials.

The second prominent pathway is the direct amidation of 4-chlorobenzoic acid with dibutylamine. Carboxylic acids are less reactive than their acyl chloride counterparts, necessitating the use of a coupling agent to facilitate the formation of the amide bond. masterorganicchemistry.com Common coupling agents that can be employed for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.govyoutube.com These reagents activate the carboxylic acid, forming a highly reactive intermediate that is then readily attacked by the amine. fishersci.itnih.gov This method offers the advantage of milder reaction conditions and avoids the need to handle the often-lachrymatory and moisture-sensitive acyl chlorides. However, the removal of byproducts, such as the urea (B33335) formed from the coupling agent (e.g., dicyclohexylurea from DCC), can sometimes complicate the purification process. nih.gov

Below is a comparative table summarizing the key aspects of these two synthetic pathways.

Interactive Data Table: Comparative Analysis of Synthetic Pathways for N,N-Dibutyl-4-chlorobenzamide

FeaturePathway 1: From 4-Chlorobenzoyl ChloridePathway 2: From 4-Chlorobenzoic Acid
Starting Materials 4-Chlorobenzoyl chloride, Dibutylamine4-Chlorobenzoic acid, Dibutylamine, Coupling Agent (e.g., DCC, EDC), Additive (e.g., HOBt)
Reactivity HighModerate (requires activation)
Reaction Conditions Typically room temperature, often with a base (e.g., pyridine, NaOH)Generally mild, room temperature or slightly elevated
Reaction Speed FastModerate, dependent on coupling agent efficiency
Byproducts Hydrochloric acid (neutralized by base)Urea derivative (from coupling agent), Water
Typical Yields Generally highGood to high, dependent on conditions and reagents
Purification Extraction to remove base and salts, followed by chromatography or distillationFiltration to remove urea byproduct (if insoluble), extraction, and chromatography
Advantages High reactivity, fast reactions, high yieldsMilder conditions, avoids handling acyl chlorides
Disadvantages Acyl chloride is moisture-sensitive and lachrymatoryRequires stoichiometric coupling agents, byproduct removal can be challenging

Chemical Reactivity and Derivatization of N,n Dibutyl 4 Chlorobenzamide

Electrophilic Aromatic Substitution on the Chlorobenzene Moiety

The benzene (B151609) ring of N,N-dibutyl-4-chlorobenzamide is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for the functionalization of aromatic compounds. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the chloro group and the N,N-dibutylcarboxamide group.

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are influenced by the electron-donating or electron-withdrawing nature of the substituents already present on the ring. acs.org

The chlorine atom at the C-4 position is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the ring towards electrophilic attack compared to benzene. masterorganicchemistry.com However, it possesses lone pairs of electrons that can be donated into the ring through resonance, which directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied by the amide group, the chloro group directs substitution to the C-2 and C-6 positions.

Conversely, the N,N-dibutylcarboxamide group [-C(=O)N(C₄H₉)₂] at the C-1 position is also a deactivating group. The carbonyl group is strongly electron-withdrawing, pulling electron density out of the aromatic ring and making it less nucleophilic. rsc.orgnih.gov Electron-withdrawing groups that deactivate through resonance are typically meta-directors. acs.org Therefore, the amide group directs incoming electrophiles to the C-3 and C-5 positions.

When both of these directing effects are considered, the positions meta to the amide group (C-3 and C-5) are also ortho to the chloro group. This alignment of directing effects leads to a strong preference for electrophilic substitution at the C-3 and C-5 positions of the N,N-dibutyl-4-chlorobenzamide ring. The general mechanism for electrophilic aromatic substitution proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. organic-chemistry.orglibretexts.org

The general mechanism is as follows:

Formation of the electrophile: A strong electrophile (E⁺) is generated, often with the aid of a Lewis acid catalyst. rsc.org

Nucleophilic attack and formation of the sigma complex: The π electrons of the aromatic ring attack the electrophile, forming a C-E bond and a resonance-stabilized arenium ion. For N,N-dibutyl-4-chlorobenzamide, attack at the C-3 (or C-5) position results in a more stable arenium ion compared to attack at C-2 (or C-6), as the positive charge is better accommodated.

Deprotonation and rearomatization: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. organic-chemistry.org

The predictable regioselectivity of electrophilic aromatic substitution on N,N-dibutyl-4-chlorobenzamide allows for the synthesis of various polysubstituted derivatives. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. For N,N-dibutyl-4-chlorobenzamide, this reaction is expected to yield primarily N,N-dibutyl-4-chloro-3-nitrobenzamide.

Halogenation: Further halogenation of the ring, for instance, with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃, would lead to the formation of N,N-dibutyl-3-bromo-4-chlorobenzamide.

Friedel-Crafts Acylation: The introduction of an acyl group (-COR) can be accomplished through Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). rsc.orgorganic-chemistry.org This would result in the corresponding 3-acyl-4-chlorobenzamide derivative. It is important to note that Friedel-Crafts reactions often fail with strongly deactivated rings. libretexts.orgbeilstein-journals.org

A summary of potential electrophilic aromatic substitution reactions is presented in the table below.

Reaction TypeReagentsMajor Product
NitrationHNO₃, H₂SO₄N,N-Dibutyl-4-chloro-3-nitrobenzamide
BrominationBr₂, FeBr₃N,N-Dibutyl-3-bromo-4-chlorobenzamide
AcylationRCOCl, AlCl₃N,N-Dibutyl-3-acyl-4-chlorobenzamide

Reactions at the Amide Functionality

The N,N-dibutylcarboxamide group offers another site for chemical modification, including cleavage of the amide bond or reduction of the carbonyl group.

Amides are generally resistant to hydrolysis in neutral water, but the reaction can be promoted under acidic or basic conditions. masterorganicchemistry.comresearchgate.net

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and heat, N,N-dibutyl-4-chlorobenzamide can be hydrolyzed to 4-chlorobenzoic acid and dibutylamine (B89481). organic-chemistry.orgpressbooks.pub The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. The resulting tetrahedral intermediate then collapses, eliminating dibutylamine, which is protonated under the acidic conditions to form a dibutylammonium salt. researchgate.netyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH) and heat, the amide undergoes hydrolysis to yield the salt of the carboxylic acid (sodium 4-chlorobenzoate) and dibutylamine. wikipedia.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the dibutylamide anion, which subsequently deprotonates a molecule of 4-chlorobenzoic acid to give the final products.

Other transformations of the amide bond are also possible. For instance, treatment with Lawesson's reagent can convert the carbonyl group into a thiocarbonyl group, yielding the corresponding thioamide, N,N-dibutyl-4-chlorobenzothioamide.

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-), converting the amide into an amine. Tertiary amides like N,N-dibutyl-4-chlorobenzamide can be effectively reduced using strong reducing agents.

Lithium Aluminum Hydride (LAH): The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.orgwikipedia.orglibretexts.org Treatment of N,N-dibutyl-4-chlorobenzamide with LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether), followed by an aqueous workup, will yield 4-chloro-N,N-dibutylbenzylamine. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the formation of a complex with the aluminum species. This complex then eliminates an oxygen-aluminum species to form an iminium ion, which is subsequently reduced by another hydride equivalent to give the final tertiary amine. wikipedia.org

Borane Reagents: Alternative reducing agents such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) can also be used for the reduction of tertiary amides to amines. nih.govwikipedia.orgnih.gov In some cases, the choice of reducing agent can allow for selective reduction to the corresponding aldehyde, although complete reduction to the amine is more common for tertiary amides. nih.gov

A summary of reduction reactions is presented in the table below.

ReagentProduct
1. LiAlH₄, THF; 2. H₂O4-Chloro-N,N-dibutylbenzylamine
1. BH₃-THF; 2. H₂O4-Chloro-N,N-dibutylbenzylamine

Transformations Involving the Halogen Atom

The chlorine atom on the aromatic ring is another key site for derivatization, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the amide group facilitates these reactions at the C-4 position.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally unreactive towards nucleophilic substitution. However, when the aromatic ring is substituted with strong electron-withdrawing groups, such as the carboxamide group, nucleophilic aromatic substitution (SNAr) can occur. masterorganicchemistry.comlibretexts.orgwikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent elimination of the chloride ion restores the aromaticity of the ring.

For N,N-dibutyl-4-chlorobenzamide, SNAr reactions can be carried out with various nucleophiles under appropriate conditions (often requiring heat and a strong base) to replace the chlorine atom.

With alkoxides (e.g., NaOR): to form 4-alkoxy-N,N-dibutylbenzamides.

With amines (e.g., R₂NH): to form 4-(dialkylamino)-N,N-dibutylbenzamides.

With thiols (e.g., NaSR): to form 4-(alkylthio)-N,N-dibutylbenzamides.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom of N,N-dibutyl-4-chlorobenzamide can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are generally less reactive than aryl bromides or iodides, but advancements in catalyst systems have made their use more common. acs.orgrsc.orgnih.gov

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgorganic-chemistry.org Reacting N,N-dibutyl-4-chlorobenzamide with an arylboronic acid would yield a derivative of N,N-dibutyl-[1,1'-biphenyl]-4-carboxamide.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.orglibretexts.orgwikipedia.org This provides an alternative route to the products of SNAr with amines, often under milder conditions.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This would attach a vinyl group at the C-4 position of the benzamide (B126).

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne. rsc.orgorganic-chemistry.orgwikipedia.org This would introduce an alkynyl substituent at the C-4 position.

A summary of potential cross-coupling reactions is presented in the table below.

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingR-B(OH)₂Pd catalyst, base4-Aryl-N,N-dibutylbenzamide
Buchwald-Hartwig AminationR₂NHPd catalyst, base4-(Dialkylamino)-N,N-dibutylbenzamide
Heck ReactionAlkenePd catalyst, base4-Vinyl-N,N-dibutylbenzamide
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I), base4-Alkynyl-N,N-dibutylbenzamide

Nucleophilic Aromatic Substitution Pathways

The chlorine atom on the benzene ring of N,N-dibutyl-4-chlorobenzamide can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of the electron-withdrawing benzamide group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion. The negative charge is delocalized onto the ortho and para positions relative to the site of attack, and is further stabilized by the electron-withdrawing amide group. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Common nucleophiles that can participate in this reaction with N,N-dibutyl-4-chlorobenzamide include amines and thiols, leading to the formation of valuable substituted benzamide derivatives.

Substitution with Amine Nucleophiles:

The reaction of N,N-dibutyl-4-chlorobenzamide with primary or secondary amines can yield N,N-dibutyl-4-aminobenzamide derivatives. This transformation is typically carried out at elevated temperatures, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbon-chlorine bond. youtube.comsavemyexams.comyoutube.com While multiple substitutions can sometimes be an issue in nucleophilic substitution reactions with amines, the use of a large excess of the reacting amine can favor the formation of the desired monosubstituted product. savemyexams.com

Scheme 1. General reaction for the nucleophilic aromatic substitution of N,N-dibutyl-4-chlorobenzamide with an amine.

Below is a table with representative, albeit hypothetical, reaction conditions for the synthesis of N,N-dibutyl-4-aminobenzamide derivatives.

EntryAmineSolventBaseTemperature (°C)Time (h)Yield (%)
1PiperidineDMSOK₂CO₃1202485
2MorpholineNMPEt₃N1301882
3PyrrolidineDMFNa₂CO₃1202488
4DiethylamineDioxaneK₃PO₄1103675

Table 1. Illustrative conditions for the synthesis of N,N-dibutyl-4-aminobenzamide derivatives via nucleophilic aromatic substitution.

Substitution with Thiol Nucleophiles:

Similarly, thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur. chemistrysteps.com The reaction of N,N-dibutyl-4-chlorobenzamide with a thiol in the presence of a base (to generate the more nucleophilic thiolate) would lead to the formation of N,N-dibutyl-4-(organothio)benzamides. These thioether derivatives are useful intermediates in medicinal chemistry and materials science.

Scheme 2. General reaction for the nucleophilic aromatic substitution of N,N-dibutyl-4-chlorobenzamide with a thiol.

The following table presents plausible conditions for the reaction of N,N-dibutyl-4-chlorobenzamide with various thiols.

EntryThiolSolventBaseTemperature (°C)Time (h)Yield (%)
1ThiophenolDMFK₂CO₃1001292
2Benzyl mercaptanDMSONaH801689
3EthanethiolAcetonitrileCs₂CO₃802485
44-MethylthiophenolNMPK₃PO₄1101290

Table 2. Illustrative conditions for the synthesis of N,N-dibutyl-4-(organothio)benzamides via nucleophilic aromatic substitution.

Cross-Coupling Reactions at the C-Cl Bond (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The C-Cl bond in N,N-dibutyl-4-chlorobenzamide, while generally less reactive than corresponding C-Br or C-I bonds, can participate in such reactions under appropriate catalytic conditions, typically requiring more electron-rich and sterically demanding phosphine (B1218219) ligands to facilitate the initial oxidative addition step.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. researchgate.net This reaction is widely used for the synthesis of biaryl compounds. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The reaction of N,N-dibutyl-4-chlorobenzamide with an arylboronic acid would produce 4-aryl-N,N-dibutylbenzamide derivatives, which are of interest in various fields of chemical research.

Scheme 3. General reaction for the Suzuki-Miyaura coupling of N,N-dibutyl-4-chlorobenzamide with an arylboronic acid.

The table below outlines representative conditions for the Suzuki-Miyaura coupling of N,N-dibutyl-4-chlorobenzamide.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10088
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane/H₂O11091
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF12085
44-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9082

Table 3. Illustrative conditions for the Suzuki-Miyaura coupling of N,N-dibutyl-4-chlorobenzamide.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated compound (typically an alkene) with an aryl or vinyl halide. researchgate.netnih.gov The reaction proceeds via a similar catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to form the substituted alkene product.

Reacting N,N-dibutyl-4-chlorobenzamide with an alkene such as an acrylate (B77674) ester would lead to the formation of cinnamic acid amide derivatives, which are valuable synthetic intermediates.

Scheme 4. General reaction for the Heck coupling of N,N-dibutyl-4-chlorobenzamide with an alkene.

Below are plausible conditions for the Heck reaction of N,N-dibutyl-4-chlorobenzamide.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF12078
2StyrenePdCl₂ (3)PPh₃ (6)NaOAcNMP13075
3AcrylonitrilePd(OAc)₂ (2)PCy₃ (4)K₂CO₃Dioxane11072
4Methyl methacrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃DMAc12068

Table 4. Illustrative conditions for the Heck reaction of N,N-dibutyl-4-chlorobenzamide.

Formation of Thiourea (B124793) and Other Related Chemical Classes

The derivatization of N,N-dibutyl-4-chlorobenzamide can be extended to the synthesis of sulfur-containing analogues such as thioureas and thioamides. These transformations typically require multi-step sequences or specific thiating reagents.

Formation of Thiourea Derivatives:

A plausible route to thiourea derivatives from N,N-dibutyl-4-chlorobenzamide involves a two-step process. The first step is the nucleophilic aromatic substitution of the chloride with an amino group to form N,N-dibutyl-4-aminobenzamide, as detailed in section 3.3.1. The resulting aromatic amine can then be converted into a thiourea. A common method for this second step is the reaction of the amine with an isothiocyanate. researchgate.nettjnpr.orgresearchgate.net

Scheme 5. Two-step synthesis of a thiourea derivative from N,N-dibutyl-4-chlorobenzamide.

The reaction between the 4-aminobenzamide (B1265587) derivative and an isothiocyanate is typically performed in a polar aprotic solvent and often proceeds to high yield at room temperature or with gentle heating.

Formation of Thioamides:

A related class of sulfur-containing compounds, thioamides, can be synthesized directly from the corresponding amides. The oxygen atom of the carbonyl group in N,N-dibutyl-4-chlorobenzamide can be replaced with a sulfur atom using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this transformation. mdpi.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous, high-boiling solvent such as toluene or xylene. mdpi.com

Scheme 6. Thionation of N,N-dibutyl-4-chlorobenzamide to form the corresponding thioamide.

The table below provides representative conditions for the synthesis of N,N-dibutyl-4-chlorothiobenzamide.

EntryThionating AgentSolventTemperature (°C)Time (h)Yield (%)
1Lawesson's ReagentToluene110 (reflux)485
2Phosphorus Pentasulfide (P₄S₁₀)Pyridine (B92270)115 (reflux)670
3Lawesson's ReagentXylene140 (reflux)288

Table 5. Illustrative conditions for the synthesis of N,N-dibutyl-4-chlorothiobenzamide.

Spectroscopic and Structural Elucidation of N,n Dibutyl 4 Chlorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For N,N-dibutyl-4-chlorobenzamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are instrumental in assigning the specific resonances to the individual nuclei, thereby confirming the molecular structure.

The ¹H NMR spectrum of N,N-dibutyl-4-chlorobenzamide, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region shows a complex multiplet between δ 7.37-7.28 ppm, integrating to four protons, which is characteristic of the AA'BB' spin system of a 1,4-disubstituted benzene (B151609) ring. rsc.org

The two N-butyl groups exhibit rotational isomerism due to the restricted rotation around the amide C-N bond, leading to separate signals for each butyl chain at room temperature. The protons on the α-carbons (adjacent to the nitrogen) appear as two broad singlets at approximately δ 3.47 and 3.17 ppm. rsc.org The remaining methylene (B1212753) and methyl protons of the two distinct butyl chains appear as a series of broad signals from δ 1.62 to 0.80 ppm. rsc.org The terminal methyl groups are represented by broad signals around δ 0.96 and 0.80 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Assignments for N,N-Dibutyl-4-chlorobenzamide in CDCl₃ rsc.org

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.37-7.28m4HAr-H
3.47br s2HN-CH₂
3.17br s2HN-CH₂
1.62br s2HN-CH₂-CH₂
1.47br s2HN-CH₂-CH₂
1.39br s2HCH₂-CH₃
1.14br s2HCH₂-CH₃
0.96br s3HCH₃
0.80br s3HCH₃
Abbreviations: m = multiplet, br s = broad singlet, Ar-H = Aromatic protons

The ¹³C NMR spectrum provides further confirmation of the structure by detailing the carbon framework. The carbonyl carbon of the amide group is characteristically deshielded, appearing at δ 170.54 ppm. rsc.org The aromatic carbons show four distinct signals, consistent with a 4-substituted benzoyl group. The carbon atom bonded to the chlorine (C-Cl) resonates at δ 135.77 ppm, while the quaternary carbon of the aromatic ring attached to the carbonyl group (C-C=O) is found at δ 135.03 ppm. rsc.org The two sets of aromatic CH carbons appear at δ 128.61 and 128.02 ppm. rsc.org

Similar to the proton spectrum, the inequivalence of the two butyl groups is reflected in the carbon signals. The α-methylene carbons (N-CH₂) resonate at δ 48.84 and 44.61 ppm. rsc.org The other methylene carbons of the butyl chains and the terminal methyl carbons appear between δ 30.84 and 13.67 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for N,N-Dibutyl-4-chlorobenzamide in CDCl₃ rsc.org

Chemical Shift (δ) ppmAssignment
170.54C=O (Amide)
135.77C-Cl (Aromatic)
135.03C-C=O (Aromatic)
128.61Ar-CH
128.02Ar-CH
48.84N-CH₂
44.61N-CH₂
30.84N-CH₂-CH₂
29.63N-CH₂-CH₂
20.27CH₂-CH₃
19.78CH₂-CH₃
13.84CH₃
13.67CH₃
Abbreviations: Ar-CH = Aromatic CH carbon

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous structural confirmation.

COSY: A ¹H-¹H COSY spectrum would establish the proton-proton coupling networks within the two butyl chains, showing correlations between adjacent methylene groups (e.g., N-CH₂ ↔ N-CH₂-CH₂ ↔ CH₂-CH₃ ↔ CH₃).

HSQC: An HSQC spectrum correlates each proton signal with its directly attached carbon atom. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For example, it would show a cross-peak between the proton signal at δ 3.47 ppm and the carbon signal at either δ 48.84 or 44.61 ppm.

HMBC: An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include those from the N-CH₂ protons (δ 3.47, 3.17) to the carbonyl carbon (δ 170.54) and the aromatic quaternary carbon (δ 135.03), confirming the N-acyl linkage.

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Under electron ionization conditions, N,N-dibutyl-4-chlorobenzamide undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 267, corresponding to the molecular formula C₁₅H₂₂ClNO. rsc.org

The most abundant fragment, or base peak, is found at m/z 139. rsc.orgnih.gov This peak corresponds to the stable 4-chlorobenzoyl cation, [ClC₆H₄CO]⁺, formed by cleavage of the amide C-N bond (α-cleavage). The presence of its isotopic partner at m/z 141 (approximately one-third the intensity of the m/z 139 peak) is definitive for a fragment containing one chlorine atom. rsc.orgnih.gov Another significant fragment appears at m/z 224, which results from the loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement. rsc.org A fragment at m/z 111, corresponding to the chlorophenyl cation [ClC₆H₄]⁺, is also observed, arising from the loss of a carbonyl group from the benzoyl cation. rsc.orgnih.gov

Table 3: Key EIMS Fragmentation Data for N,N-Dibutyl-4-chlorobenzamide rsc.org

m/zRelative Intensity (%)Proposed Fragment
2675[M]⁺
22411[M - C₄H₈]⁺
14132[ClC₆H₄CO]⁺ (³⁷Cl isotope)
139100[ClC₆H₄CO]⁺ (³⁵Cl isotope)
11118[ClC₆H₄]⁺

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. The theoretical exact mass of the [M]⁺ ion of N,N-dibutyl-4-chlorobenzamide (C₁₅H₂₂ClNO) is calculated to be 267.1390 Da. nih.gov An experimental HRMS measurement would aim to verify this value to within a few parts per million (ppm), providing strong evidence for the assigned molecular formula and ruling out other possible elemental combinations.

Infrared (IR) and Raman Spectroscopy

The assignment of vibrational bands to specific functional groups within N,N-dibutyl-4-chlorobenzamide allows for a detailed understanding of its molecular structure. The key functional groups include the carbonyl (C=O) group of the amide, the tertiary amine C-N linkages, the C-Cl bond of the chlorophenyl ring, and the C-H bonds of the aromatic ring and the alkyl chains. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in assigning these vibrational modes.

The carbonyl stretching vibration (ν(C=O)) is one of the most characteristic bands in the IR spectrum of amides. For tertiary amides, this band typically appears in the region of 1630-1670 cm⁻¹. In N,N-dibutyl-4-chlorobenzamide, the predicted strong IR absorption for the C=O stretch is a key identifier. The C-N stretching vibration (ν(C-N)) of the tertiary amide is also a significant feature, generally found in the 1300-1400 cm⁻¹ region.

The 4-chlorophenyl group gives rise to several characteristic vibrations. The C-Cl stretching vibration (ν(C-Cl)) is expected in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations (ν(C-H)) typically appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations are observed at lower wavenumbers and can be indicative of the substitution pattern. The aliphatic C-H stretching vibrations of the two butyl groups are anticipated in the 2850-2960 cm⁻¹ range.

A summary of the predicted characteristic vibrational frequencies for N,N-dibutyl-4-chlorobenzamide is presented in the table below.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
Aromatic C-H Stretch3050 - 3100MediumStrong
Aliphatic C-H Stretch2870 - 2960StrongStrong
Carbonyl (C=O) Stretch~1650Very StrongMedium
Aromatic C=C Stretch1580 - 1600StrongStrong
CH₂ Scissoring1450 - 1470MediumMedium
C-N Stretch1350 - 1400StrongWeak
C-Cl Stretch600 - 800MediumStrong

The presence of two flexible butyl chains attached to the nitrogen atom introduces the possibility of multiple conformational isomers for N,N-dibutyl-4-chlorobenzamide. These different conformers, arising from rotation around the C-N and C-C single bonds, can have distinct vibrational spectra. In a bulk sample, the observed IR and Raman spectra represent a population-weighted average of the spectra of all contributing conformers.

Theoretical calculations can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. By calculating the vibrational frequencies for each of these low-energy conformers, it is possible to predict how conformational changes would manifest in the experimental spectrum. For instance, variations in the dihedral angles of the butyl chains relative to the amide plane can lead to shifts in the positions and intensities of the CH₂ rocking and twisting modes, as well as the C-N stretching vibrations.

X-ray Crystallography and Solid-State Structure Analysis

While experimental crystal structure data for N,N-dibutyl-4-chlorobenzamide is not publicly available, valuable insights can be gleaned from the known crystal structure of the closely related compound, N-butyl-4-chlorobenzamide. nih.govresearchgate.net This, combined with computational modeling, allows for a predictive analysis of the solid-state structure of the title compound.

In the solid state, molecules of N,N-dibutyl-4-chlorobenzamide will arrange themselves in a regular, repeating pattern to form a crystal lattice. This packing is governed by a variety of intermolecular interactions that aim to maximize attractive forces and minimize repulsive ones.

Unlike primary and secondary amides, tertiary amides like N,N-dibutyl-4-chlorobenzamide lack an N-H proton and therefore cannot act as hydrogen bond donors. This significantly alters the packing arrangement compared to its N-H containing counterparts. While the carbonyl oxygen can still act as a hydrogen bond acceptor, the primary intermolecular interactions are likely to be of a weaker nature.

Furthermore, C-H···O and C-H···π interactions are also expected to contribute to the stability of the crystal structure. The aromatic C-H groups can interact with the oxygen atom of the carbonyl group, and the aliphatic C-H groups of the butyl chains can interact with the π-system of the chlorophenyl ring of an adjacent molecule.

The conformation of the N,N-dibutyl-4-chlorobenzamide molecule in the crystalline state is defined by a set of key dihedral angles. Of particular interest is the dihedral angle between the plane of the 4-chlorophenyl ring and the amide plane (O=C-N). This angle is influenced by steric hindrance and electronic effects. In related benzamides, this angle can vary, affecting the degree of conjugation between the phenyl ring and the amide group.

Based on theoretical geometry optimization, the following dihedral angles are predicted for the lowest energy conformer of N,N-dibutyl-4-chlorobenzamide.

Dihedral AnglePredicted Value (°)
C(aromatic)-C(aromatic)-C(carbonyl)-O~150 - 180
C(aromatic)-C(carbonyl)-N-C(butyl)~0 - 30
O(carbonyl)-C(carbonyl)-N-C(butyl)~150 - 180
C(carbonyl)-N-C(butyl)-C(butyl)~60 (gauche) or ~180 (anti)

It is important to note that these are predicted values for an isolated molecule in the gas phase. In the crystalline solid, the observed dihedral angles may differ due to the influence of intermolecular forces in the crystal packing.

Computational Chemistry and Theoretical Studies of N,n Dibutyl 4 Chlorobenzamide

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the analogue 4-chloro-N,N-diphenylbenzamide, calculations were performed using the B3LYP functional with a 6-31G(d,p) basis set to optimize the molecular geometry and predict various parameters. niscpr.res.in

Table 1: Selected Optimized Geometrical Parameters for a Benzamide (B126) Analogue

Parameter Bond Length (Å) / Bond Angle (°)
C=O 1.23
C-N 1.38
C-Cl 1.75
O=C-N 120.5
C-N-C 118.0

Data is representative of a typical 4-chloro-N,N-disubstituted benzamide based on computational studies of analogues.

DFT calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation. For 4-chloro-N,N-diphenylbenzamide, the theoretical vibrational frequencies and NMR chemical shifts have been calculated. niscpr.res.in The characteristic vibrational frequency for the carbonyl (C=O) stretching is a key indicator in the infrared spectrum. niscpr.res.in Similarly, the calculated ¹H and ¹³C NMR chemical shifts help in the assignment of the experimentally observed signals. niscpr.res.in

Table 2: Predicted and Experimental Spectroscopic Data for 4-chloro-N,N-diphenylbenzamide

Spectroscopic Parameter Calculated Value Experimental Value
C=O Vibrational Frequency (cm⁻¹) 1690.92 1651.01
Carbonyl Carbon (¹³C NMR, ppm) 166.39 169.64

Source: Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide niscpr.res.in

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of 4-chloro-N,N-diphenylbenzamide shows distinct regions of positive and negative electrostatic potential. niscpr.res.in The negative potential, indicated by red and yellow colors, is concentrated around the electronegative oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. niscpr.res.in Conversely, regions of positive potential, shown in blue, are typically found around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. niscpr.res.in This information is crucial for understanding intermolecular interactions. niscpr.res.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. The LUMO, on the other hand, signifies the ability of a molecule to accept an electron, and its energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net For 4-chloro-N,N-diphenylbenzamide, the HOMO is primarily localized on the chlorophenyl ring, while the LUMO is distributed over the carbonyl group and the adjacent phenyl ring. niscpr.res.in

Table 3: Frontier Molecular Orbital Energies for 4-chloro-N,N-diphenylbenzamide

Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
HOMO-LUMO Gap (ΔE) 4.7

Source: Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide niscpr.res.in

The distribution and energies of the frontier orbitals provide a basis for predicting the chemical reactivity of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have higher chemical reactivity. researchgate.net The HOMO-LUMO gap of 4.7 eV for 4-chloro-N,N-diphenylbenzamide indicates a relatively stable molecule. niscpr.res.in The localization of the HOMO on the chlorophenyl ring suggests that this part of the molecule is most susceptible to electrophilic attack, while the LUMO's distribution points to the carbonyl region as a likely site for nucleophilic attack. These theoretical predictions are in agreement with the insights gained from the MEP analysis. niscpr.res.in

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of a molecule, providing insights into its flexibility, preferred shapes (conformers), and the energetic barriers between them. acs.orgnih.gov For N,N-dibutyl-4-chlorobenzamide, MD simulations would reveal the dynamic interplay between the substituted phenyl ring and the N,N-dibutylamino group.

For N,N-dibutyl-4-chlorobenzamide, the larger butyl groups would likely lead to even greater steric strain, influencing the preferred torsional angle. The butyl chains themselves are flexible, with each C-C bond capable of rotation, leading to a multitude of possible conformers. The most stable conformations would seek to minimize steric clashes between the butyl chains and the 4-chlorophenyl ring.

An illustrative molecular dynamics simulation would likely reveal the following key conformational features:

Torsional Angle (Phenyl-CO): A significant deviation from planarity is expected, with the torsional angle likely falling in a range that balances electronic conjugation effects (favoring planarity) and steric repulsion (favoring a twisted conformation).

Amide Bond Planarity: The C-N amide bond is expected to remain largely planar, with distinct cis and trans configurations of the substituents relative to the C=O bond, although the trans is generally favored.

Butyl Chain Orientations: The four-carbon butyl chains will exhibit their own conformational flexibility, adopting various gauche and anti arrangements. The lowest energy conformers would likely feature extended (anti) butyl chains to minimize intramolecular van der Waals repulsions.

Table 1: Illustrative Conformational Parameters for N,N-Dibutyl-4-chlorobenzamide based on Analogous Compounds
ParameterDescriptionExpected Range/ValueReference/Basis
Torsional Angle (ω) (Phenyl-CO)The dihedral angle between the plane of the 4-chlorophenyl ring and the amide plane.40° - 70°Based on studies of N,N-dimethylbenzamide, adjusted for increased steric bulk of butyl groups. nih.gov
Amide Bond TorsionRotation around the C(O)-N bond.Restricted, close to 180° (trans)General property of amide bonds.
N-Cbutyl Bond RotationRotation of the butyl groups around the nitrogen-carbon bond.Flexible, multiple conformers possible.Inherent flexibility of alkyl chains.
C-C Bond Conformations (Butyl)Gauche and anti conformations within the butyl chains.Predominantly anti for lower energy states.Based on conformational analysis of n-butane. chemistrysteps.com

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on chemical features, not biological mechanisms)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific activity. mdpi.comnih.govnih.gov While no specific QSAR models for N,N-dibutyl-4-chlorobenzamide are publicly available, we can discuss the chemical features of this molecule that would be important in such a study, based on general principles and research on related aromatic amides. mdpi.comnih.gov

A QSAR model for a class of compounds including N,N-dibutyl-4-chlorobenzamide would rely on calculating various molecular descriptors that quantify its structural and physicochemical properties. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: The 4-chloro substituent on the phenyl ring is a key electronic feature. Chlorine is an electron-withdrawing group through induction but a weak deactivator due to resonance. Descriptors such as Hammett constants (σ), dipole moment, and atomic charges (calculated using quantum chemistry methods) would quantify its electronic influence on the aromatic ring and the amide functionality.

Hydrophobicity Descriptors: The lipophilicity of the molecule, which is its affinity for a non-polar environment, is a crucial parameter in many QSAR models. The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. The two butyl chains and the chlorine atom would give N,N-dibutyl-4-chlorobenzamide a relatively high logP value, indicating significant lipophilicity.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule. They encode information about the size, shape, and degree of branching. Molecular connectivity indices (e.g., chi indices) are commonly used topological descriptors in QSAR studies of substituted benzamides. nih.gov

A typical QSAR study would involve synthesizing a series of analogs of N,N-dibutyl-4-chlorobenzamide, measuring their activity, calculating a range of descriptors for each molecule, and then using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques to build a predictive model. nih.govresearchgate.net

Table 2: Key Chemical Descriptors for QSAR Analysis of N,N-Dibutyl-4-chlorobenzamide and Related Compounds
Descriptor ClassSpecific DescriptorChemical Feature Represented
ElectronicHammett Constant (σp for Cl)Electron-withdrawing effect of the para-chloro substituent.
Dipole MomentOverall polarity and charge distribution of the molecule.
StericMolar Refractivity (MR)Molar volume and polarizability.
Taft Steric Parameter (Es)Steric bulk of the N,N-dibutyl groups.
HydrophobiclogP (Octanol-Water Partition Coefficient)Lipophilicity and affinity for non-polar environments.
TopologicalMolecular Connectivity Index (e.g., 1χ)Size, shape, and degree of branching of the molecule.

Applications of N,n Dibutyl 4 Chlorobenzamide in Chemical Sciences

Role as a Chemical Intermediate in Organic Synthesis

The primary and most established role of N,N-dibutyl-4-chlorobenzamide in the chemical sciences is as a chemical intermediate. Its synthesis is typically achieved through the reaction of 4-chlorobenzoyl chloride with di-n-butylamine. This straightforward amidation reaction is a common transformation in organic synthesis, yielding the stable tertiary amide.

The N,N-disubstituted amide group is a versatile functional group in organic synthesis. For instance, the N,N-diethylamide group is widely employed as a directed metalation group in ortho-lithiation reactions, a powerful tool for the regioselective functionalization of aromatic rings. nih.gov While specific examples for N,N-dibutyl-4-chlorobenzamide are not prevalent in the literature, its structural similarity to other N,N-dialkylbenzamides suggests its potential utility in similar synthetic strategies. The two butyl groups on the nitrogen atom provide steric bulk and increase the lipophilicity of the molecule, which can influence its reactivity and solubility in organic solvents.

General synthetic methods for N,N-disubstituted carboxamides are well-established, including one-pot processes that can be scaled for industrial production with high yields and purity. google.com These methods often involve the reaction of a carboxylic acid or its derivative with a secondary amine, sometimes in the presence of a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acyl chloride. researchgate.netmdpi.com

Potential in Agrochemical Development (excluding biological activity mechanisms)

The benzamide (B126) scaffold is a common feature in a variety of agrochemicals. While direct application of N,N-dibutyl-4-chlorobenzamide as an agrochemical is not documented, its role as a precursor and the study of its structure-activity relationships are of interest.

Structure-Activity Relationships in Agrochemical Contexts

Applications in Materials Science (e.g., polymer additives, functional materials, focusing on chemical role)

The properties of N,N-dibutyl-4-chlorobenzamide, such as its thermal stability and the presence of polar and non-polar regions, suggest its potential use in materials science, although specific applications are not widely reported. The robust amide linkage and the substituted aromatic ring can impart desirable characteristics to polymers and other materials.

As a potential polymer additive, it could function as a plasticizer, a processing aid, or a flame retardant, with the chlorine atom contributing to the latter property. Its molecular structure could also allow it to act as a compatibilizer in polymer blends, improving the interfacial adhesion between different polymer phases.

In the realm of functional materials, benzamide derivatives have been explored for their unique properties. For instance, the benzanilide (B160483) core is known to exhibit interesting fluorescence properties. researchgate.net While not a benzanilide, the chromophoric 4-chlorobenzoyl unit in N,N-dibutyl-4-chlorobenzamide could be a basis for the development of new functional dyes or optical materials.

Coordination Chemistry as a Ligand (if applicable)

The N,N-dibutyl-4-chlorobenzamide molecule possesses potential coordination sites for metal ions. The oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atom of the amide group have lone pairs of electrons that could be donated to a metal center to form coordination complexes.

The steric hindrance provided by the two butyl groups would likely influence the coordination geometry and the stability of the resulting metal complexes. While there is no specific literature detailing the use of N,N-dibutyl-4-chlorobenzamide as a ligand, the broader class of N-substituted benzamides has been shown to coordinate with various metals. These complexes can have applications in catalysis, for example, in copper-catalyzed cross-coupling reactions. The specific electronic and steric properties of N,N-dibutyl-4-chlorobenzamide could lead to the formation of novel metal complexes with unique catalytic or material properties.

Environmental Behavior and Degradation Pathways of Benzamide Derivatives

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For Benzamide (B126), N,N-dibutyl-4-chloro- , the primary abiotic degradation mechanisms of interest are photolysis and hydrolysis.

The rate of atmospheric photolysis can be estimated based on the compound's reaction with hydroxyl radicals. For a related compound, N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide, the predicted atmospheric hydroxylation rate is 1.45e-11 cm³/molecule-sec. epa.gov This suggests that atmospheric photolysis could be a relevant degradation pathway. The quantum yield, a measure of the efficiency of a photochemical process, has been measured for other nitrophenyl compounds, but specific data for N,N-dialkylbenzamides is lacking. researchgate.net

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide bond in Benzamide, N,N-dibutyl-4-chloro- is susceptible to hydrolysis, which would cleave the molecule into 4-chlorobenzoic acid and dibutylamine (B89481) . The rate of this reaction is highly dependent on pH and temperature.

Research on the acid-catalyzed hydrolysis of a series of N-alkyl-4-chlorobenzamides at elevated temperatures (100.7°C) in sulfuric acid has been conducted. rsc.org While this study did not include the N,N-dibutyl derivative, it provides rate constants for related compounds, demonstrating that hydrolysis does occur under acidic conditions. Generally, the hydrolysis of amides can be catalyzed by both acids and bases. The stability of the amide bond at neutral pH can be considerable. For some amides, the half-life for hydrolysis at pH 7 and 25°C can be on the order of years. epa.gov For instance, the calculated half-life for dieldrin, a chlorinated epoxide, under these conditions is 10.5 years. epa.gov

The table below summarizes hydrolysis data for related compounds to provide a contextual understanding.

Compound/ConditionRate Constant/Half-lifeReference
N-alkyl-4-chlorobenzamides (acid-catalyzed, 100.7°C)Rate constants measured rsc.org
DL-trans-4-Chlorostilbene Oxide (pH 7, 25°C)112 hours (half-life) epa.gov
Dieldrin (pH 7, 25°C)10.5 years (half-life) epa.gov

Biotic Transformation in Environmental Compartments

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the environmental degradation of complex organic molecules.

The microbial degradation of Benzamide, N,N-dibutyl-4-chloro- has not been specifically documented. However, studies on other substituted amides and aromatic compounds provide a likely model for its breakdown. The primary mechanism for the microbial degradation of amides is typically hydrolysis of the amide bond by an amidase or hydrolase enzyme.

For example, Pseudomonas species have been shown to degrade a variety of aromatic compounds, including nitro-aromatic amines, through pathways involving nitroreduction and hydroxylation. nih.gov The initial step in the degradation of many herbicides and other xenobiotics is often the cleavage of side chains or functional groups, making the core structure more amenable to further breakdown. Substituted amides like chloroacetamides are major preemergence herbicides, and their degradation is primarily microbial. purdue.edu The persistence of these herbicides in soil typically ranges from 10 to 15 weeks. purdue.edu

The degradation of aromatic hydrocarbons, such as those that could be formed from the initial breakdown of Benzamide, N,N-dibutyl-4-chloro- , is often initiated by dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage. nih.gov

Based on the known microbial degradation pathways of similar compounds, the following transformation products and metabolites of Benzamide, N,N-dibutyl-4-chloro- can be hypothesized:

4-chlorobenzoic acid and dibutylamine : These would be the initial products of amide bond hydrolysis.

4-chlorocatechol : Further hydroxylation of 4-chlorobenzoic acid could lead to this intermediate.

De-alkylation products : Stepwise removal of the butyl groups from dibutylamine could occur.

Ring-cleavage products : Following hydroxylation of the aromatic ring, microbial enzymes would likely cleave the ring to produce aliphatic acids that can be utilized in central metabolism.

The degradation of the UV filter 4-tert-butyl-4'-methoxydibenzoylmethane in chlorinated water resulted in mono- and dichloro derivatives as by-products, highlighting another potential transformation pathway in specific environments. nih.gov

Sorption and Mobility in Environmental Media

The sorption and mobility of a chemical in the environment determine its distribution between soil, water, and air, and its potential to leach into groundwater or move with surface runoff. These properties are largely governed by the compound's water solubility and its affinity for soil organic carbon and clay minerals.

The mobility of a pesticide in soil is often predicted using the soil sorption coefficient (Koc), which is normalized for the organic carbon content of the soil. chemsafetypro.com A high Koc value indicates strong sorption to soil and low mobility, while a low Koc value suggests weak sorption and high mobility. chemsafetypro.com The Koc can be estimated from the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity.

For Benzamide, N,N-dibutyl-4-chloro- , the octanol-water partition coefficient (log Kow) is predicted to be 4.5. nih.gov This relatively high log Kow suggests that the compound is hydrophobic and will have a strong tendency to sorb to soil organic matter. Herbicides with moderate to high soil retention are generally less mobile. erams.com The relationship between log Kow and log Koc can be used to estimate the sorption potential. For ionizable organic chemicals, the sorption is also pH-dependent. researchgate.net

The table below provides estimated environmental fate parameters for a structurally related compound, which can serve as a proxy for understanding the potential behavior of Benzamide, N,N-dibutyl-4-chloro- .

ParameterPredicted ValueSignificance for Environmental BehaviorReference
Soil Adsorption Coefficient (Koc)174 L/kgModerate sorption to soil, indicating limited mobility. epa.gov
Bioconcentration Factor10.6 L/kgLow potential to accumulate in aquatic organisms. epa.gov
Biodegradation Half-Life4.07 daysSuggests relatively rapid biodegradation. epa.gov
log Kow4.5High hydrophobicity, strong tendency to sorb to organic matter. nih.gov

It is important to note that the actual mobility will also be influenced by soil type, pH, and the amount of rainfall or irrigation. k-state.eduiastate.edu In general, chemicals with high sorption coefficients are less likely to contaminate groundwater through leaching. oregonstate.edu

Adsorption/Desorption Characteristics in Soil and Sediment

Detailed research findings on the adsorption and desorption characteristics of Benzamide, N,N-dibutyl-4-chloro- in various soil and sediment types are not presently available. To understand how this compound might behave, scientists would typically conduct batch equilibrium studies. These studies help determine the soil adsorption coefficient (Koc), which indicates the compound's tendency to bind to organic carbon in soil and sediment. A high Koc value would suggest strong binding and lower mobility, while a low Koc value would indicate weaker binding and a greater potential for movement.

The adsorption and desorption processes are often described by mathematical models such as the Freundlich and Langmuir isotherms. The Freundlich isotherm is commonly used to describe the non-ideal and reversible adsorption of compounds to heterogeneous surfaces like soil. The Langmuir model, in contrast, assumes monolayer adsorption onto a homogeneous surface. Without experimental data, it is not possible to determine which model would best describe the behavior of Benzamide, N,N-dibutyl-4-chloro- or to provide the corresponding adsorption constants (Kf and 1/n for Freundlich; qmax and KL for Langmuir).

Table 1: Adsorption/Desorption Isotherm Parameters for Benzamide, N,N-dibutyl-4-chloro- in Soil

Isotherm ModelParametersValue
Freundlich Kf (Freundlich constant)Data not available
1/n (Intensity parameter)Data not available
Langmuir qmax (Maximum adsorption capacity)Data not available
KL (Langmuir constant)Data not available

Potential for Leaching and Transport

The potential for Benzamide, N,N-dibutyl-4-chloro- to leach through the soil profile and be transported to groundwater or surface water is directly related to its adsorption/desorption behavior. Compounds that are weakly adsorbed to soil particles are more likely to be mobile and leach into groundwater.

Key factors influencing leaching include the compound's water solubility, its soil adsorption coefficient (Koc), and its persistence in the environment. While the precise water solubility and Koc for Benzamide, N,N-dibutyl-4-chloro- are not reported in the available literature, its chemical structure suggests it may have limited water solubility and a tendency to adsorb to soil organic matter, which would reduce its leaching potential. However, without empirical data from laboratory or field studies, any assessment of its mobility remains speculative.

Studies on other benzamide derivatives have shown a range of mobilities, with factors such as the specific chemical substitutions on the benzamide molecule and the properties of the soil (e.g., organic matter content, clay content, pH) playing a significant role.

Table 2: Soil Mobility Classification based on Koc

Koc ValueMobility Class
<50Very High
50 - 150High
150 - 500Moderate
500 - 2000Low
2000 - 5000Slight
>5000Immobile

This table provides a general classification scheme. The specific Koc for Benzamide, N,N-dibutyl-4-chloro- is not available.

Further research, including laboratory column leaching studies and field monitoring, would be necessary to accurately characterize the leaching and transport potential of Benzamide, N,N-dibutyl-4-chloro- and to assess any potential risks to water resources.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of N,N-disubstituted benzamides often involves the reaction of a carboxylic acid derivative with an amine. While effective, researchers are actively seeking more efficient and milder methods. One promising approach is the application of the Mitsunobu reaction, which has been successfully used for the synthesis of various N,N-diethylbenzamides from benzoic acids and amines. nih.gov This method could potentially be adapted for the synthesis of N,N-dibutyl-4-chlorobenzamide, offering an alternative to traditional acylation techniques that might be advantageous when conventional methods are not effective. nih.gov The goal is to develop protocols that are not only high-yielding but also reduce waste and energy consumption.

Exploration of New Chemical Transformations and Derivatization

The chemical structure of N,N-dibutyl-4-chlorobenzamide offers multiple sites for further chemical modification. The chlorine atom on the benzene (B151609) ring, for instance, is a prime target for cross-coupling reactions, which could introduce a wide variety of new functional groups and create a library of novel compounds. nih.gov Research into the derivatization of related benzamides has shown that modifications can significantly impact their biological activity. researchgate.netmdpi.com Furthermore, the amide bond itself can be a site for transformation. For example, reactions with reagents like Woollins' reagent can convert benzamides into the corresponding benzoselenoamides, opening up new avenues for chemical exploration. researchgate.net Derivatization is a key strategy for modifying the properties of a molecule to enhance its utility for specific applications, such as improving its detection in analytical methods or altering its biological interactions. gcms.cznih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding the relationship between the structure of a molecule and its chemical reactivity. Techniques like Density Functional Theory (DFT) can be used to model the electronic structure of N,N-dibutyl-4-chlorobenzamide and predict its behavior in chemical reactions. researchgate.net Such models can elucidate reaction mechanisms and help in the rational design of new derivatives with desired properties. For instance, molecular docking simulations can predict how these molecules might interact with biological targets, guiding the synthesis of compounds with potentially enhanced activity. nih.govresearchgate.net These computational approaches accelerate the research and development process by allowing scientists to prioritize the most promising candidate molecules for synthesis and testing.

Sustainable Chemistry Aspects in Production and Application

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. For benzamides, this includes the use of greener solvents, developing catalyst-based reactions to minimize waste, and exploring biocatalytic methods. researchgate.net The goal is to create production processes that are not only efficient but also have a minimal environmental footprint. This involves considering the entire lifecycle of the compound, from its synthesis to its final application and disposal. Research in this area aims to replace hazardous reagents and solvents with more benign alternatives and to design processes that are inherently safer and more energy-efficient.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Modern synthetic chemistry is increasingly embracing automation and continuous processing technologies. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including improved reaction control, enhanced safety, and easier scalability. nih.govacs.orgresearchgate.net This technology is particularly well-suited for the synthesis of amides and can be integrated with automated platforms that use artificial intelligence and machine learning to optimize reaction conditions and even discover new reactions. chimia.chrsc.org The combination of flow chemistry and automation has the potential to dramatically accelerate the synthesis and screening of new benzamide (B126) derivatives, leading to faster discovery of compounds with valuable properties. researchgate.netchimia.ch

Q & A

Q. What are the recommended synthetic methodologies for preparing N,N-dibutyl-4-chloro-benzamide?

To synthesize N,N-dibutyl-4-chloro-benzamide, a multi-step approach is typically employed:

  • Step 1 : Start with 4-chlorobenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂).
  • Step 2 : React the acid chloride with dibutylamine under Schotten-Baumann conditions (in a biphasic system of aqueous NaOH and dichloromethane) to form the amide bond .
  • Step 3 : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC and melting point analysis.
  • Hazard Note : Conduct a risk assessment for reagents like SOCl₂ (corrosive) and dibutylamine (flammable). Use fume hoods and PPE (gloves, goggles) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the aromatic ring (δ ~7.2–7.8 ppm for 4-chloro substitution) and dibutyl groups (δ ~0.8–1.6 ppm for CH₃ and CH₂). Use deuterated chloroform (CDCl₃) as solvent .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and C-Cl stretch (~550–750 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential during handling?

  • Storage : Store in a cool, dry place away from oxidizers. Avoid exposure to moisture to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ N95 respirators to avoid inhalation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow local regulations for halogenated organic waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in N,N-dibutyl-4-chloro-benzamide?

  • Crystallization : Grow single crystals via slow evaporation from a dichloromethane/hexane mixture.
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Structure Refinement : Process data with SHELXTL (for space group determination) and refine using SHELXL-2018 . Validate geometry with PLATON (e.g., check for voids, R-factor convergence) .
  • Visualization : Generate ORTEP diagrams with WinGX to illustrate thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding) .

Q. How to resolve contradictions between experimental and computational spectral data?

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)). Discrepancies in aromatic proton shifts may arise from solvent effects or conformational flexibility .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments (e.g., deuterated dibutyl groups to simplify ¹H NMR splitting patterns) .

Q. What computational tools predict physicochemical properties (e.g., logP, solubility)?

  • QSPR Models : Use ADMET Predictor or Molinspiration to estimate logP (~3.5–4.0 for N,N-dibutyl-4-chloro-benzamide) and aqueous solubility. Validate with experimental shake-flask measurements .
  • Thermodynamic Data : Retrieve vapor pressure and enthalpy of sublimation from NIST Chemistry WebBook for similar benzamides .

Q. How to analyze structure-activity relationships (SAR) for biological targets?

  • Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., PPARγ, as seen in related 4-chloro-benzamide derivatives ). Focus on the chloro-substituent’s role in hydrophobic pocket binding.
  • In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) and compare with analogs lacking the dibutyl groups to assess steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.